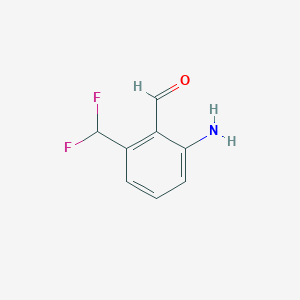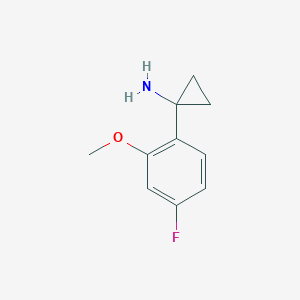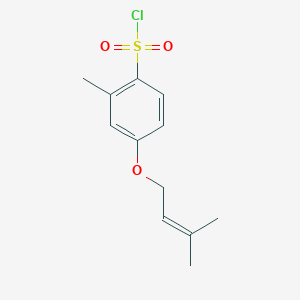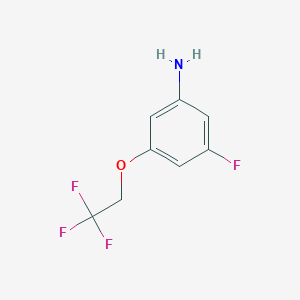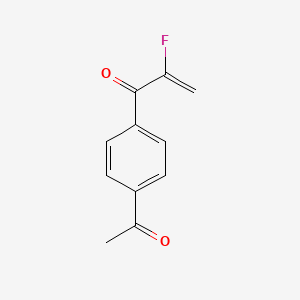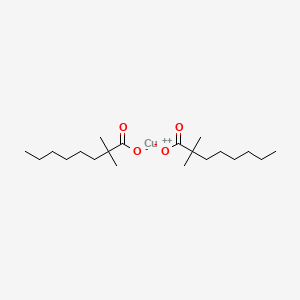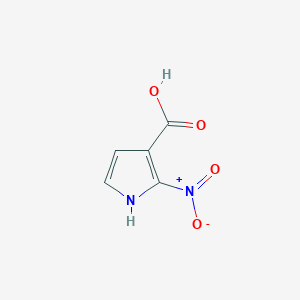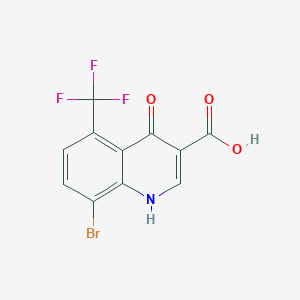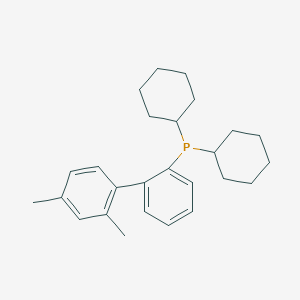
2,2'-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is a synthetic compound with significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves multiple steps. One common method includes the reaction of 5-chloroquinoline with a suitable amine to form an intermediate, which is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme polymerase enzyme, disrupting the parasite’s ability to detoxify heme, leading to its death . Additionally, it may modulate immune responses by inhibiting Toll-like receptors (TLR7 and TLR9), which play a role in the body’s defense against infections .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxychloroquine: A related compound with similar antimalarial and antiviral properties.
Chloroquine: Another similar compound used in the treatment of malaria.
Quinoline derivatives: A broad class of compounds with various biological activities.
Uniqueness
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual functionality as both an antimalarial and antiviral agent makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C18H27Cl2N3O2 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-[4-[(5-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.ClH/c1-14(4-3-9-22(10-12-23)11-13-24)21-17-7-8-20-16-6-2-5-15(19)18(16)17;/h2,5-8,14,23-24H,3-4,9-13H2,1H3,(H,20,21);1H |
Clave InChI |
NWGJHRUCGYVRJI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN(CCO)CCO)NC1=C2C(=NC=C1)C=CC=C2Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

